molecular formula C8H13NO3 B12865506 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione

Cat. No.: B12865506
M. Wt: 171.19 g/mol
InChI Key: WRVGDWHHJJKQDU-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione typically involves the reaction of tert-butylamine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of oxazolidines.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, oxazolidines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • tert-Butyl alcohol
  • Butylated hydroxytoluene

Uniqueness

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is unique due to its oxazolidine ring structure, which imparts distinct chemical properties compared to other tert-butyl-containing compounds

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-tert-butyl-4-methyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)12-6(11)9-8/h1-4H3,(H,9,11)

InChI Key

WRVGDWHHJJKQDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=O)N1)C(C)(C)C

Origin of Product

United States

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